molecular formula C13H15NO2 B599250 1-Benzyl-3-oxopiperidine-4-carbaldehyde CAS No. 1260825-25-9

1-Benzyl-3-oxopiperidine-4-carbaldehyde

Cat. No.: B599250
CAS No.: 1260825-25-9
M. Wt: 217.268
InChI Key: YWIAKSINCGZDTE-UHFFFAOYSA-N
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Description

1-Benzyl-3-oxopiperidine-4-carbaldehyde is an organic compound with the molecular formula C13H15NO2 It is a piperidine derivative featuring a benzyl group, a ketone, and an aldehyde functional group

Preparation Methods

The synthesis of 1-Benzyl-3-oxopiperidine-4-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with benzylamine and methyl acrylate.

    Addition Reaction: Benzylamine reacts with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine.

    Cyclization: The intermediate undergoes cyclization in the presence of sodium methoxide to yield 1-benzyl-3-methoxycarbonyl-4-piperidone.

    Hydrolysis and Oxidation: The piperidone derivative is then hydrolyzed and oxidized to produce this compound.

Chemical Reactions Analysis

1-Benzyl-3-oxopiperidine-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution and condensation reactions.

Scientific Research Applications

1-Benzyl-3-oxopiperidine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-oxopiperidine-4-carbaldehyde involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with receptors, altering signal transduction pathways. The specific pathways and targets depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

1-Benzyl-3-oxopiperidine-4-carbaldehyde can be compared to other piperidine derivatives such as:

    1-Benzyl-4-oxopiperidine-3-carbaldehyde: Similar structure but different positioning of functional groups.

    1-Benzyl-3-oxopiperidine-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.

    1-Benzyl-3-oxopiperidine-4-carboxylate: An ester derivative with different reactivity and applications.

Properties

IUPAC Name

1-benzyl-3-oxopiperidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-10-12-6-7-14(9-13(12)16)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIAKSINCGZDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)C1C=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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